molecular formula C7H13NO2S B13213459 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 2060005-02-7

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13213459
CAS No.: 2060005-02-7
M. Wt: 175.25 g/mol
InChI Key: CLERXHOZWZSIPN-UHFFFAOYSA-N
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Description

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane ( 2060005-02-7) is a high-purity, conformationally constrained azabicyclic compound supplied for advanced research and development applications . This specialized chemical features a rigid bicyclo[3.1.0]hexane scaffold with an ethanesulfonyl group, making it a valuable synthetic intermediate and building block in medicinal chemistry. The unique three-dimensional structure of this compound is of significant interest in the design and synthesis of novel bioactive molecules . Research into structurally related 6-azabicyclo[3.1.0]hexane derivatives has demonstrated their utility in creating potent opioid receptor antagonists . These antagonists are investigated for their potential in treating a range of neurological disorders and for use in managing gastrointestinal motility following surgical procedures . The rigid scaffold helps lock pharmacophores in specific orientations, providing crucial insights into structure-activity relationships and the active conformations of complex molecules . As a key intermediate, this compound enables the exploration of new chemical spaces in drug discovery programs. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary or diagnostic use. Chemical Identifiers: • CAS Number: 2060005-02-7 • Molecular Formula: C7H13NO2S • Molecular Weight: 175.25 g/mol • SMILES: O=S(N1C2CCCC12)(CC)=O

Properties

CAS No.

2060005-02-7

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

6-ethylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-6-4-3-5-7(6)8/h6-7H,2-5H2,1H3

InChI Key

CLERXHOZWZSIPN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C2C1CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and allows for the gram-scale synthesis of the compound . Another method involves the annulation of a cyclopropane cycle to a pyrrole ring, which can be achieved using sulfur ylides and diazo compounds .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic hydrogenation reactions. These reactions require stringent conditions and expensive reagents, but they offer high yields and good atom economy .

Chemical Reactions Analysis

Types of Reactions

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protease enzymes, which are crucial for the replication of certain viruses .

Comparison with Similar Compounds

Structural and Conformational Differences

The azabicyclo[3.1.0]hexane scaffold exhibits variable ring conformations (boat, chair, or flattened) depending on substituents. Key comparisons include:

6-Azabicyclo[3.1.0]hexane (Parent Compound)
  • Structure : Unsubstituted bicyclic amine with molecular formula C₅H₉N (MW: 83.13) .
  • Conformation : Strain from the fused cyclopropane and aziridine rings leads to high reactivity. Photochemical cyclization methods are often used for synthesis .
  • Comparison : The ethanesulfonyl group in 6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane adds steric hindrance and stabilizes the nitrogen lone pair via electron withdrawal, reducing nucleophilicity compared to the parent compound .
6-Tosyl-6-azabicyclo[3.1.0]hexane
  • Structure : Features a bulkier p-toluenesulfonyl (tosyl) group instead of ethanesulfonyl.
  • Conformation : X-ray studies of sulfonyl analogs (e.g., 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane) show a boat conformation in the bicyclic system due to steric interactions .
6-Morpholino-3-azabicyclo[3.1.0]hexane Derivatives
  • Structure: Morpholino substituents at the 6-position.
  • Conformation : Chair conformation observed in endo-3-methyl derivatives via NMR and X-ray analysis, whereas diastereomers adopt boat conformations .
  • Comparison: Ethanesulfonyl’s electron-withdrawing nature may rigidify the ring system differently compared to morpholino’s electron-donating effects.
6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane (BiDiMDAH)
  • Structure : Dual methyl groups at the 6-position.
  • Conformation : Flattened 5-membered ring due to H···H repulsions; torsional angle N5N1C2C3 = 0° .
  • Comparison : Methyl groups induce steric repulsion without electronic effects, whereas ethanesulfonyl provides both steric and electronic modulation.

Physicochemical Properties

Compound Molecular Weight Substituent Effects Solubility/Stability
6-Azabicyclo[3.1.0]hexane 83.13 High reactivity due to strain Likely polar, hygroscopic
6-(Ethanesulfonyl) derivative ~165.26* Enhanced stability, reduced nucleophilicity Moderate solubility in polar solvents
3-(Benzenesulfonyl)-6-oxa analog 225.26 Increased hydrophobicity (XlogP = 0.6) White-yellow solid, stable at 2–8°C

*Calculated based on molecular formula.

Biological Activity

6-(Ethanesulfonyl)-6-azabicyclo[3.1.0]hexane, a compound with a unique bicyclic structure, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H13N1O2S
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 2060005-02-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. It is hypothesized to act as a modulator for certain neurotransmitter systems, potentially influencing opioid receptors given its structural similarities to known opioid antagonists.

Biological Activity Overview

Research studies have indicated that compounds structurally related to this compound exhibit various pharmacological effects:

  • Opioid Receptor Antagonism : Similar compounds have shown efficacy as opioid receptor antagonists, suggesting potential applications in pain management and addiction treatment.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, impacting mood and cognitive functions.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activities, particularly against coronaviruses, by inhibiting viral proteases essential for replication.

Case Studies

  • Opioid Receptor Studies : A study evaluated the structural analogs of azabicyclo compounds, including this compound, demonstrating significant binding affinity to μ, δ, and κ opioid receptors with varying potencies (K_i values ranging from 0.48 to 2.9 nM) .
  • Antiviral Activity : In vitro studies indicated that derivatives of azabicyclo compounds exhibited inhibition of SARS-CoV-2 main protease (Mpro), with some analogs showing promising EC_50 values (e.g., 909 nM) .

Data Tables

Biological Activity Description K_i / EC_50 Values
Opioid Receptor AntagonismBinding affinity at μ, δ, κ receptorsK_i = 0.48 - 2.9 nM
Antiviral ActivityInhibition of SARS-CoV-2 MproEC_50 = 909 nM
Neurotransmitter ModulationPotential effects on serotonin and dopamine pathwaysNot quantified

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step organic reactions focusing on creating the azabicyclo framework while incorporating the ethanesulfonyl group effectively . This structural modification is crucial for enhancing the compound's biological activity.

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